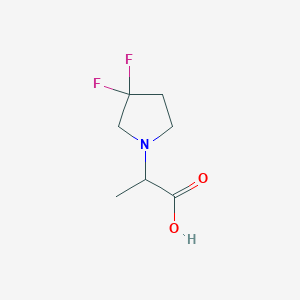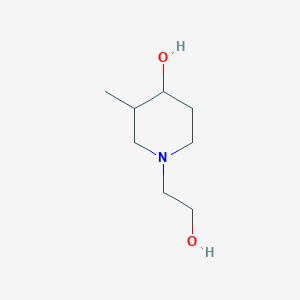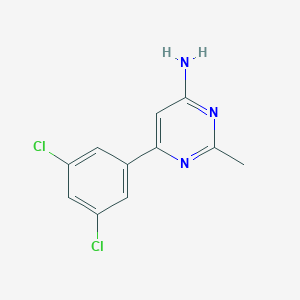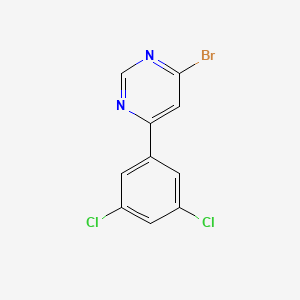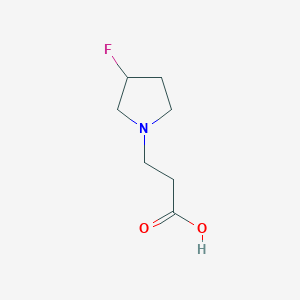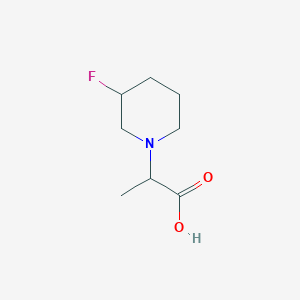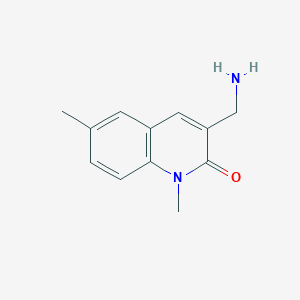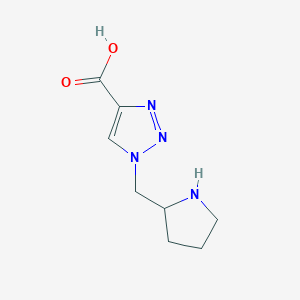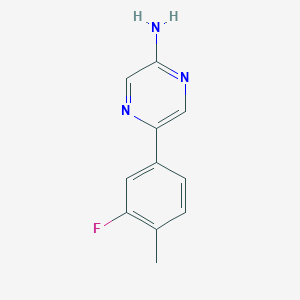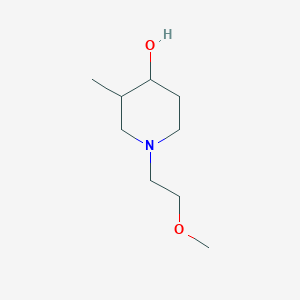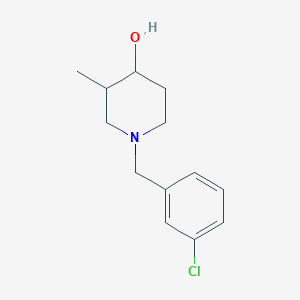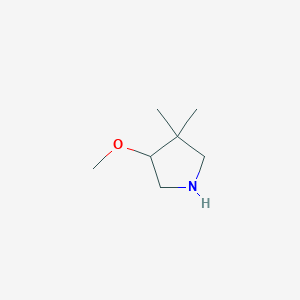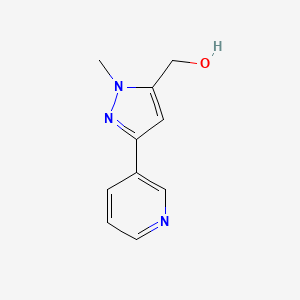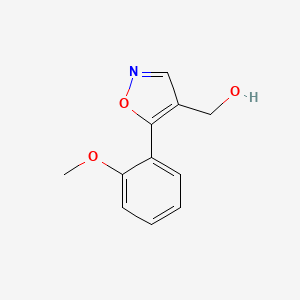
4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
説明
The compound “4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a 2,6-difluorobenzyl group and at the 4-position with a chloromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the 2,6-difluorobenzyl and chloromethyl substituents. The presence of these groups would likely influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring and the substituents. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the 2,6-difluorobenzyl group could influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用
-
- Application: Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
- Outcome: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
-
Synthesis of Biologically Relevant Triazoles
- Application: Synthesis of 1,2,3 and 1,2,4-triazole systems by means of classical and green chemistry conditions involving ultrasound chemistry and mechanochemistry .
- Method: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
- Outcome: The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces and its potential use in biological systems .
-
- Application: DMF is a technology where nanoliter to microliter droplets containing samples and reagents can be manipulated to carry out a range of discrete fluidic operations .
- Method: This is achieved simply by applying a series of electrical potentials to an array of patterned electrodes coated with a hydrophobic insulator .
- Outcome: DMF has recently emerged as a popular technology for a wide range of applications .
-
- Application: 1,2,3-triazoles play an important role in supramolecular chemistry .
- Method: The characteristics of these heterocycles motivated the development of different strategies for their preparation and molecular diversification .
- Outcome: Most of the synthetic procedures available in the literature are based on catalysis with copper salts .
-
- Application: 1,2,3-triazoles have found broad applications in polymer chemistry .
- Method: The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
- Outcome: Several biological activities of this promising heterocycle will also be discussed .
-
Biosensors in Clinical Diagnostic Assays
- Application: Compounds containing 1H-1,2,3-triazole core have been applied in the development of biosensors used in clinical diagnostic assays .
- Method: The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .
- Outcome: The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces and its potential use in biological systems .
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-[(2,6-difluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3/c11-4-7-5-16(15-14-7)6-8-9(12)2-1-3-10(8)13/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRGWMWKLTEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



